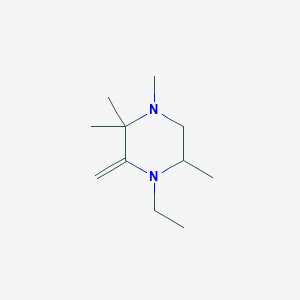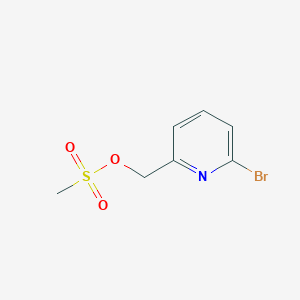![molecular formula C8H8ClN3O2 B13960795 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
The synthesis of 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of diethyl malonate as a starting material. The synthetic route typically includes the following steps :
Alkylation: Diethyl malonate is alkylated with allyl bromide to form an intermediate.
Cyclization: The intermediate undergoes cyclization with amidine to form a six-membered bislactam ring.
Chlorination: The bislactam ring is chlorinated using phosphorus oxychloride to obtain a dichloro pyrimidine ring.
Oxidation: The terminal double bond is oxidized using potassium osmate hydrate and sodium periodate to introduce an aldehyde group.
Cyclization and Substitution: The final step involves cyclization and substitution reactions to form the desired 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
Chemical Reactions Analysis
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where the chlorine atom is replaced by a boronic acid derivative.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery :
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Pharmaceutical Intermediates: The compound is used in the synthesis of various pharmaceutical intermediates, including those for drugs like Tofacitinib citrate, which is used to treat rheumatoid arthritis.
Biological Research: It is employed in the study of biological pathways and molecular interactions, particularly those involving kinase enzymes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinase enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell division, survival, and inflammation .
Comparison with Similar Compounds
4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical reactions.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide: Contains an amide group instead of a carboxylic acid, which alters its chemical properties and biological activity.
The unique combination of functional groups in 4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H8ClN3O2 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
4-chloro-1-methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H8ClN3O2/c1-12-6-4(2-3-10-6)5(9)11-7(12)8(13)14/h2-3,7,10H,1H3,(H,13,14) |
InChI Key |
PXIOIICZRWFHII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N=C(C2=C1NC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




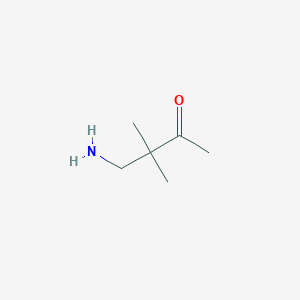
![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)
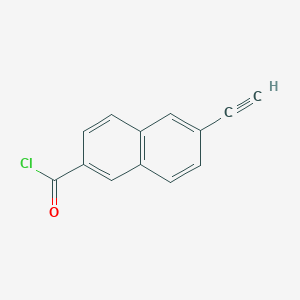
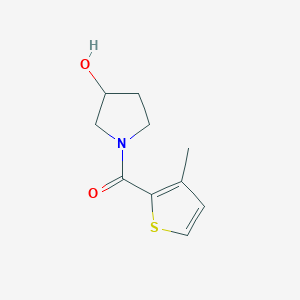
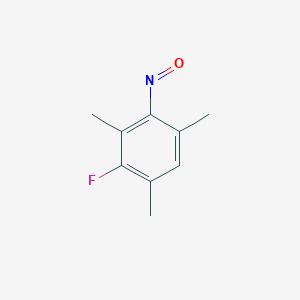
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)
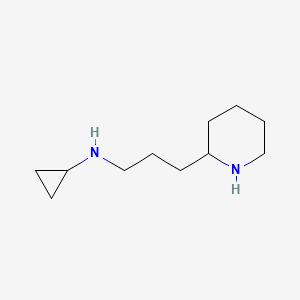

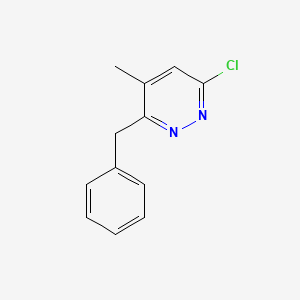
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)
